molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No.: B144387
CAS No.: 7400-45-5
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59279. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-10-6(8)3-4-12-5-7(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDKLLFGXIEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064662
Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-45-5
Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7400-45-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-((2-methoxy-2-oxoethyl)thio)-, methyl ester
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Record name 7400-45-5
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Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
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Synthesis routes and methods I

Procedure details

To a solution of methyl thioglycolate (91.0 mL, 1.0 mol) and piperidine (2 mL, 4.05 mmol) was added methyl acrylate (99.2 mL, 1.1 mol) dropwise. The reaction mixture was stirred at 50° C. for 2 h. The excess methyl acrylate and piperidine were then removed by distillation to afford methyl-3-(2-methoxy-2-oxoethylthio)-propanoate as a colourless oil (185 g, 96%). Without further purification, the crude product was used directly to the next step.
Quantity
91 mL
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reactant
Reaction Step One
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99.2 mL
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reactant
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2 mL
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl acrylate (99.16 mL, 1.1 mol) was added slowly to a solution of methyl thioglycolate (91 mL, 1 mol) and piperidine (2 mL) while maintaining the temperature of reaction mixture at 50° C. The reaction mixture was stirred at 50° C. for 2 h. Excess methyl acrylate and piperidine were distilled off under high vacuum to yield 192 g (99%) of 3-methoxycarbonylmethylsulfanyl-propionic acid methyl ester as a colorless viscous oil. 1H NMR (400 MHz, CDCl3) δ 2.63 (d, J=7.2 Hz, 2H), 2.89 (d, J=7.2 Hz, 2H), 3.24 (s, 2H), 3.68 (s, 3H), 3.72 (s, 3H) ppm.
Quantity
99.16 mL
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reactant
Reaction Step One
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91 mL
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reactant
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Quantity
2 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Compounds of structure (II) were prepared by using 4-amino-thiophene-3-carboxylic acid methyl ester, as depicted by formula (21), as a starting material. To make this compound, methyl thioglycolate was reacted with methyl acrylate to yield intermediate 3-methoxycarbonylmethylsulfanyl-propionic acid methyl ester, depicted by formula (18), which was cyclized to 4-oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester, depicted by formula (19). This intermediate was reacted with hydroxylamine hydrochloride to yield 4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester, depicted by formula (20), which yielded 4-amino-thiophene-3-carboxylic acid methyl ester hydrochloride, depicted by formula (21), as shown in Scheme 10.
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[Compound]
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( 21 )
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Synthesis routes and methods IV

Procedure details

Methyl thioglycolate (292 g, 2.61 mol) and piperidine (4.43 g, 0.052 mol) were charged to an inerted jacketed reactor equipped with an addition funnel, mechanical stirrer, N2 line and thermocouple thermometer. Methyl acrylate (250 g, 2.87 mol) was then added slowly over a period of 30 min keeping the temperature at approximately 45° C. Upon complete addition, the mixture was stirred at 45° C. for 30 min Piperidine (17.9 g, 210 mmol) was added and stirring at 45° C. continued for 30 min (in order to scavenge of excess acrylate). Tert-butylmethylether (MTBE) (251 ml) was charged, the mixture was cooled to 15° C. and 1 M HCl (251 ml) was added. The mixture was stirred for 5 min and the organic layer was collected and washed with water (251 ml). The mixture was concentrated to a minimum volume by distillation under reduced pressure at 50° C. Dichloromethane (251 ml) was charged and the mixture was again concentrated under reduced pressure by distillation at 40-45° C. Crude product III (480 g) was used in the next step without further purification.
Quantity
292 g
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reactant
Reaction Step One
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4.43 g
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reactant
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Quantity
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reactant
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250 g
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17.9 g
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251 mL
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251 mL
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Synthesis routes and methods V

Procedure details

Methyl acrylate (4.25 g, 49.5 mmol) was added dropwise over 20 min to a stirred solution of methyl thioglycolate (5 g, 47.16 mmol) and piperidine (0.10 mL) at rt. When about half of the acrylate had been introduced, more piperidine (0.10 mL) was added. After completion of the addition of the acrylate, the reaction mixture was stirred for 1 h at rt. The mixture was diluted with 100 mL of chloroform. The chloroform layer was washed with water, brine and dried over Na2SO4. The solution was filtered and evaporated the solvent to give the product as an oil (9 g, 100%).
Quantity
4.25 g
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reactant
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5 g
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reactant
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0.1 mL
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reactant
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0 (± 1) mol
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reactant
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0.1 mL
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100 mL
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Yield
100%

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